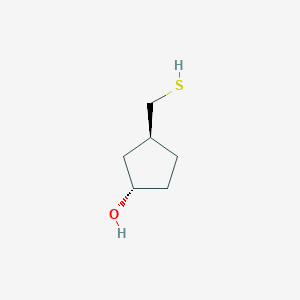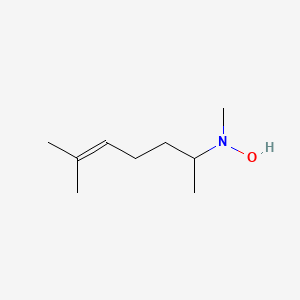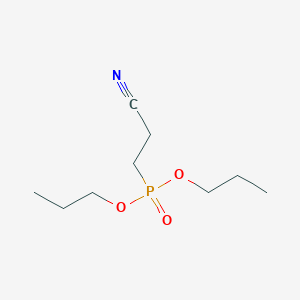
Dipropyl (2-cyanoethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl (2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C13H27N2O3P It is characterized by the presence of a phosphonate group bonded to a 2-cyanoethyl moiety and two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-cyanoethyl)phosphonate typically involves the reaction of a phosphonate ester with a cyanoethylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction conditions often require the use of a base, such as sodium or potassium carbonate, and a solvent like toluene or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances efficiency and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonates.
Substitution: Various phosphonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropyl (2-cyanoethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dipropyl (2-cyanoethyl)phosphonate involves its interaction with various molecular targets The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy Additionally, the cyanoethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Dimethyl (2-cyanoethyl)phosphonate
- Diphenyl (2-cyanoethyl)phosphonate
Uniqueness
Dipropyl (2-cyanoethyl)phosphonate is unique due to its specific combination of propyl groups and a cyanoethyl moiety. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in various applications.
Propiedades
Número CAS |
64268-77-5 |
|---|---|
Fórmula molecular |
C9H18NO3P |
Peso molecular |
219.22 g/mol |
Nombre IUPAC |
3-dipropoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C9H18NO3P/c1-3-7-12-14(11,9-5-6-10)13-8-4-2/h3-5,7-9H2,1-2H3 |
Clave InChI |
ZEOMEBSQRISRHM-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(CCC#N)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


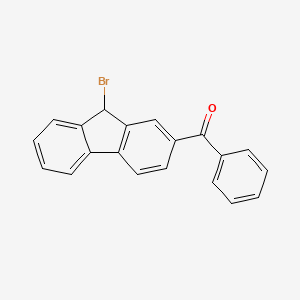
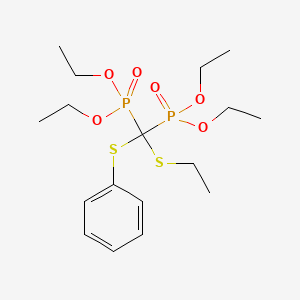
![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)
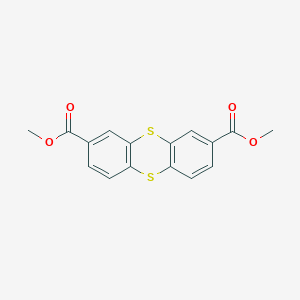

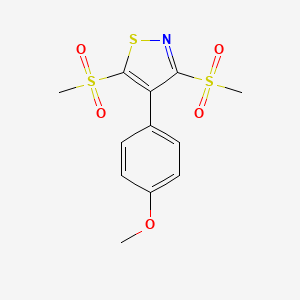
![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)

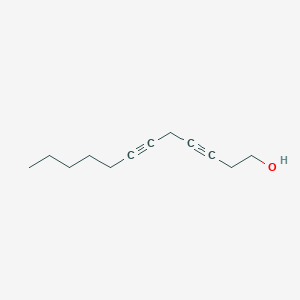

![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)
